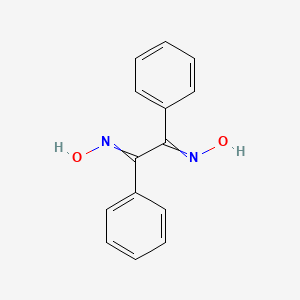

Ethanedione, diphenyl-, dioxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-hydroxyimino-1,2-diphenylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-15-13(11-7-3-1-4-8-11)14(16-18)12-9-5-2-6-10-12/h1-10,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZONEUCDUQVGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C(=NO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066938 | |

| Record name | Diphenylethanedione dioxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

All isomeric forms are solids; [Merck Index] White or light yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Benzyl dioxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

23873-81-6 | |

| Record name | Diphenylglyoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23873-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanedione, 1,2-diphenyl-, 1,2-dioxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylethanedione dioxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylethanedione dioxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Ethanedione, Diphenyl-, Dioxime (Diphenylglyoxime)

Introduction: The Versatility of a Classic Ligand

Ethanedione, diphenyl-, dioxime, more commonly known as diphenylglyoxime, is a robust organic compound with the chemical formula C₁₄H₁₂N₂O₂.[1][2] Characterized by a central glyoxime moiety flanked by two phenyl groups, this white to pale yellow crystalline solid has carved a significant niche in both analytical and synthetic chemistry.[1][2] Its enduring relevance stems from its remarkable ability to form stable, colored complexes with various metal ions, a property that has been extensively leveraged for qualitative and quantitative analysis, particularly for nickel and palladium.[2][3][4] Beyond its classical role in gravimetric and spectrophotometric determinations, diphenylglyoxime serves as a versatile ligand in coordination chemistry, contributing to the development of novel catalysts and materials.[1][5] Furthermore, its oxime functional groups allow it to be employed as a protecting group for carbonyl compounds in intricate organic syntheses.[1]

This guide provides an in-depth exploration of the synthesis and characterization of diphenylglyoxime, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development. We will delve into the causal relationships behind experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Synthesis of Diphenylglyoxime: A Step-by-Step Protocol

The most common and efficient laboratory synthesis of diphenylglyoxime involves the reaction of benzil with hydroxylamine hydrochloride.[1][6] This reaction is a classic example of the formation of an oxime from a diketone.

Underlying Chemistry: The "Why" Behind the "How"

The synthesis proceeds via a nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbons of benzil. This is followed by the elimination of a water molecule to form the oxime functional group. The reaction is typically carried out in a protic solvent like ethanol or methanol, which facilitates the proton transfer steps involved in the mechanism. A small amount of acid is often added to catalyze the reaction.

Experimental Workflow: From Benzil to Diphenylglyoxime

Caption: A schematic overview of the synthesis process for diphenylglyoxime.

Detailed Laboratory Protocol

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 0.1 moles of benzil in an appropriate volume of methanol or ethanol.

-

Addition of Hydroxylamine: To this solution, add 0.2 moles of hydroxylamine hydrochloride. A small amount of hydrochloric acid can be added as a catalyst.[6]

-

Reaction: Heat the mixture to reflux and maintain the reflux with continuous stirring for approximately 2 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Crystallization: After the reaction is complete, allow the mixture to cool to room temperature, and then cool it further in an ice bath to facilitate the crystallization of the diphenylglyoxime product.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crystals with a small amount of cold solvent (the same solvent used for the reaction) to remove any soluble impurities.

-

Drying: Dry the purified diphenylglyoxime crystals. This can be done by air drying or in a drying oven at a moderate temperature.

Comprehensive Characterization of Diphenylglyoxime

To ensure the successful synthesis and purity of the diphenylglyoxime, a thorough characterization using various analytical techniques is essential.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 240.26 g/mol | [1][7] |

| Appearance | White to pale yellow crystalline powder | [1][2] |

| Melting Point | 237-240 °C (decomposes) | [8][9] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone | [1][2] |

| pKa | 9.70 ± 0.28 (Predicted) | [1] |

Spectroscopic Analysis: Unveiling the Molecular Structure

Spectroscopic methods provide definitive evidence for the structure of the synthesized compound.

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of diphenylglyoxime will exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration | Significance |

| ~3400-3200 (broad) | O-H stretch | Indicates the presence of the hydroxyl groups of the oxime. |

| ~3100-3000 | C-H stretch (aromatic) | Confirms the presence of the phenyl rings. |

| ~1600-1450 | C=C stretch (aromatic) | Further evidence of the aromatic rings. |

| ~1650-1600 | C=N stretch | Characteristic of the oxime functional group. |

| ~950-900 | N-O stretch | Confirms the presence of the oxime's N-O bond. |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the instrument used.

NMR spectroscopy provides detailed information about the hydrogen and carbon environments in the molecule.

-

¹H NMR: The proton NMR spectrum of diphenylglyoxime is expected to show signals corresponding to the aromatic protons of the phenyl rings and the hydroxyl protons of the oxime groups. The aromatic protons will typically appear as a complex multiplet in the range of 7.2-7.8 ppm. The hydroxyl protons will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the sp² hybridized carbons of the oxime groups.

Characterization Workflow

Caption: A flowchart illustrating the key steps in the characterization of synthesized diphenylglyoxime.

Applications in Research and Development

The unique properties of diphenylglyoxime make it a valuable tool in various scientific domains.

-

Analytical Chemistry: Its primary application is in the gravimetric and spectrophotometric determination of metal ions, most notably nickel, with which it forms a characteristic bright red precipitate.[1][2][3] It is also used for the analysis of palladium and other transition metals.[2][4]

-

Coordination Chemistry: Diphenylglyoxime acts as a bidentate ligand, coordinating with metal ions through its two nitrogen atoms to form stable chelate complexes.[1][5][10] These metal complexes have been investigated for their catalytic activity and unique electronic and magnetic properties.[1][5]

-

Organic Synthesis: The oxime groups of diphenylglyoxime can be used to protect carbonyl functionalities in multi-step organic syntheses, allowing for selective reactions at other sites of a molecule.[1]

Safety and Handling

While diphenylglyoxime is not considered a highly hazardous substance, standard laboratory safety precautions should always be observed.[1][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.[11][12]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[12] In case of contact, wash the affected area with plenty of water.[12]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][13]

-

Disposal: Dispose of the chemical waste in accordance with local regulations.[11]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of diphenylglyoxime. By understanding the fundamental principles behind the experimental procedures and the interpretation of analytical data, researchers can confidently prepare and verify this versatile compound for its numerous applications in analytical, inorganic, and organic chemistry. The detailed protocols and characterization data herein serve as a valuable resource for scientists and professionals seeking to leverage the unique properties of diphenylglyoxime in their research and development endeavors.

References

-

Diphenylglyoxime | C14H12N2O2 | CID 135419028 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

Cobaloximes with Mixed Dioximes of Glyoxime and Diphenylglyoxime: Synthesis, Characterization, CV, X-ray Studies, and Crystal Packing. (2006). Organometallics, 25(5), 1156–1165. [Link]

-

Dimethylglyoxime - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Cobaloximes with Mixed Dioximes of Glyoxime and Diphenylglyoxime: Synthesis, Characterization, CV, X-ray Studies, and Crystal Packing. (2006). Organometallics, 25(5), 1156–1165. [Link]

-

Diphenyl glyoxime, GR 99% | 23873-81-6 | Benzil dioxime - Otto Chemie Pvt. Ltd. (n.d.). Retrieved January 16, 2026, from [Link]

-

Benzil dioxime | C14H12N2O2 | CID 135405330 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

The Role of Dimethylglyoxime in Modern Analytical Chemistry Techniques. (n.d.). Retrieved January 16, 2026, from [Link]

-

The Indispensable Role of Dimethylglyoxime in Modern Analytical Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]

-

A World of Applications: Dimethylglyoxime in Industrial Processes and Research. (n.d.). Retrieved January 16, 2026, from [Link]

-

Zinc dimethylglyoxime complexes - Der Pharma Chemica. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. CAS 23873-81-6: Diphenylglyoxime | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. echemi.com [echemi.com]

- 7. Diphenylglyoxime | C14H12N2O2 | CID 135419028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Diphenyl glyoxime, GR 99% | 23873-81-6 | Benzil dioxime [ottokemi.com]

- 9. DIPHENYLGLYOXIME | 23873-81-6 [chemicalbook.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.co.uk [fishersci.co.uk]

"physicochemical properties of diphenylglyoxime"

An In-Depth Technical Guide to the Physicochemical Properties of Diphenylglyoxime

Authored by: A Senior Application Scientist

Abstract

Diphenylglyoxime (C₁₄H₁₂N₂O₂), a prominent member of the oxime family, is a chelating agent of significant importance in analytical and coordination chemistry. This guide provides a comprehensive overview of its fundamental physicochemical properties, synthesis, and key applications. We will delve into its structural characteristics, spectroscopic signatures, and the underlying principles of its utility as a selective reagent for metal ion analysis. This document is intended for researchers, analytical chemists, and professionals in drug development who require a detailed understanding of this versatile compound.

Introduction to Diphenylglyoxime

Diphenylglyoxime, also known as benzil dioxime, is an organic compound featuring two phenyl groups attached to a glyoxime moiety.[1] Its structure, characterized by the presence of two oxime (-NOH) functional groups, confers upon it the ability to act as an excellent chelating ligand. This property is the cornerstone of its widespread use in analytical chemistry, particularly for the qualitative and quantitative determination of metal ions like nickel (Ni²⁺), palladium (Pd²⁺), and cobalt (Co²⁺).[1][2][3] The molecule can exist in different isomeric forms (syn, anti, and amphi), with the anti-isomer being the most common and the one typically used in analytical applications.

The fundamental reaction involves the formation of intensely colored, stable, and insoluble coordination complexes with specific metal ions, allowing for their detection and gravimetric analysis.[1][2] Understanding the physicochemical properties of diphenylglyoxime is therefore crucial for optimizing its use in various scientific and industrial applications.

Synthesis of Diphenylglyoxime

The synthesis of diphenylglyoxime is a standard organic chemistry procedure, typically involving the reaction of benzil with hydroxylamine. The causality behind this choice of reactants lies in the nucleophilic attack of hydroxylamine on the carbonyl carbons of benzil, followed by dehydration to form the dioxime.

Experimental Protocol: Synthesis from Benzil

-

Dissolution of Reactants : Dissolve benzil and hydroxylamine hydrochloride in a suitable solvent, such as ethanol or a methanol-water mixture.[4]

-

Addition of Base : Slowly add a solution of a base, like sodium hydroxide, to neutralize the hydroxylamine hydrochloride and generate the free hydroxylamine base. This is critical as the free base is the active nucleophile.

-

Reflux : Heat the mixture under reflux for a specified period (typically 1-2 hours) to ensure the reaction goes to completion.[4] The elevated temperature provides the necessary activation energy for the condensation reaction.

-

Precipitation and Isolation : Upon cooling, the diphenylglyoxime product will precipitate out of the solution due to its lower solubility in the cooled solvent mixture.

-

Purification : The crude product is then collected by filtration, washed with cold water to remove any inorganic impurities, and can be further purified by recrystallization from a suitable solvent like ethanol to obtain fine, white to pale yellow crystals.[1][5]

Caption: Workflow for the synthesis of Diphenylglyoxime.

Core Physicochemical Properties

The physical and chemical properties of diphenylglyoxime dictate its behavior and suitability for various applications. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [6][7][8] |

| Molecular Weight | 240.26 g/mol | [6][7][8] |

| Appearance | White to pale yellow or orange crystalline powder.[1][2][9] | [1][2][9] |

| Melting Point | 237-240 °C (with decomposition) | [5][6][7][9] |

| Boiling Point | ~383 °C (rough estimate) | [6][8] |

| Solubility | Insoluble in water.[5][6][8] Soluble in ethanol, acetone, and sodium hydroxide solution.[1][5] | [1][5][6][8] |

| pKa | 9.70 ± 0.28 (Predicted) | [2][6][8] |

| LogP | 2.74 (Predicted) | [7] |

The insolubility of diphenylglyoxime in water is a key factor in its use for gravimetric analysis, as the metal complexes formed are also typically insoluble, allowing for easy separation.[5][6][8] Its solubility in organic solvents like ethanol and acetone facilitates its use as a reagent in solution form.[1][5] The acidic nature of the oxime protons (indicated by the pKa) is fundamental to its ability to chelate metal ions by losing a proton to form an anionic ligand.[2][6][8]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of synthesized diphenylglyoxime.

-

Infrared (IR) Spectroscopy : The IR spectrum of diphenylglyoxime exhibits characteristic absorption bands. A broad peak in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the oxime group. A sharp peak around 1600-1650 cm⁻¹ corresponds to the C=N stretching vibration. The presence of aromatic C-H and C=C stretching bands further confirms the phenyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy provides distinct signals for the different protons in the molecule. The aromatic protons of the phenyl rings typically appear as a multiplet in the range of 7.2-7.6 ppm. The acidic protons of the oxime groups (-NOH) are usually observed as a singlet further downfield, often above 10 ppm, and their position can be sensitive to the solvent and concentration.

-

UV-Visible (UV-Vis) Spectroscopy : In a suitable solvent like ethanol, diphenylglyoxime exhibits strong absorption bands in the ultraviolet region. These absorptions are due to π → π* electronic transitions within the aromatic phenyl rings and the C=N double bonds.[10][11] The formation of metal complexes significantly alters the UV-Vis spectrum, often leading to new, intense absorption bands in the visible region, which is the basis for spectrophotometric analysis.[12]

Complexation Chemistry and Applications

The most significant chemical property of diphenylglyoxime is its ability to form stable, colored complexes with transition metal ions.[1] This chelating action is highly selective, making it an invaluable reagent in analytical chemistry.[2]

Mechanism of Chelation

Diphenylglyoxime acts as a bidentate ligand, coordinating to a central metal ion through its two nitrogen atoms. In the presence of a metal ion like Ni²⁺, each diphenylglyoxime molecule loses one of its oxime protons, becoming a monoanionic ligand. Two of these deprotonated ligands then coordinate with a single Ni²⁺ ion in a square planar geometry. This structure is further stabilized by intramolecular hydrogen bonds between the oxygen atoms of the two ligand molecules.

Caption: Chelation of Nickel(II) ion by Diphenylglyoxime.

Primary Applications in Analytical Chemistry

-

Gravimetric Analysis of Nickel : The formation of a bright red, insoluble nickel(II) diphenylglyoxime complex is a classic method for the quantitative determination of nickel.[13] The precipitate can be filtered, dried, and weighed to accurately determine the amount of nickel in a sample.

-

Qualitative Detection : The characteristic colors of the complexes formed with different metal ions serve as a basis for their qualitative identification. For instance, nickel forms a red precipitate, while palladium yields a yellow one.[1]

-

Spectrophotometric Determination : The intense color of the metal complexes allows for their quantification using UV-Vis spectrophotometry. This method is highly sensitive and suitable for determining trace amounts of metal ions.

-

Voltammetric Analysis : Diphenylglyoxime has been employed as a chelating agent in techniques like differential pulse adsorptive stripping voltammetry for the determination of trace metals such as cobalt.[6][14]

Experimental Protocol: Qualitative Test for Nickel(II)

-

Sample Preparation : Prepare a slightly acidic aqueous solution of the sample to be tested.

-

Reagent Addition : Add an alcoholic solution of diphenylglyoxime to the sample solution.

-

pH Adjustment : Add a few drops of a weak base, such as aqueous ammonia, to make the solution slightly alkaline. The deprotonation of the oxime is pH-dependent and crucial for complex formation.

-

Observation : The formation of a voluminous, bright cherry-red precipitate confirms the presence of nickel(II) ions.

Conclusion

Diphenylglyoxime is a compound with a rich chemistry that has secured its place as a vital tool in analytical laboratories. Its well-defined physicochemical properties, particularly its ability to form selective and stable complexes with metal ions, are the foundation of its utility. A thorough understanding of its synthesis, solubility, and spectroscopic characteristics, as detailed in this guide, enables researchers and scientists to leverage its full potential in both qualitative and quantitative analysis, contributing to advancements in materials science, environmental monitoring, and beyond.

References

-

Otto Chemie Pvt. Ltd. Diphenyl glyoxime, GR 99% | 23873-81-6. [Link]

-

ChemBK. Glyoxime, diphenyl-. [Link]

-

ACS Publications. Cobaloximes with Mixed Dioximes of Glyoxime and Diphenylglyoxime: Synthesis, Characterization, CV, X-ray Studies, and Crystal Packing | Organometallics. [Link]

-

Wikipedia. Dimethylglyoxime. [Link]

-

National Center for Biotechnology Information. Diphenylglyoxime | C14H12N2O2 | CID 135419028 - PubChem. [Link]

-

ACS Publications. Cobaloximes with Mixed Dioximes of Glyoxime and Diphenylglyoxime: Synthesis, Characterization, CV, X-ray Studies, and Crystal Packing. [Link]

-

MDPI. Synthesis and Characterization of a New Cobaloxime-Terpyridine Compound. [Link]

-

Amanote Research. (PDF) The Crystal Structure of Palladium Diphenylglyoxime:. [Link]

-

The Royal Society of Chemistry. Table 2/2b, 1H NMR (in CDCl3). [Link]

-

ACS Publications. THE USE OF DIPHENYL GLYOXIME AS AN INDICATOR IN THE VOLUMETRIC DETERMINATION OF NICKEL BY FREVERT'S METHOD | Industrial & Engineering Chemistry. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001587). [Link]

-

Der Pharma Chemica. Zinc dimethylglyoxime complexes. [Link]

-

University of Angers. UV-Vis spectroscopy. [Link]

-

National Center for Biotechnology Information. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. [Link]

Sources

- 1. CAS 23873-81-6: Diphenylglyoxime | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. Dimethylglyoxime - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. DIPHENYLGLYOXIME | 23873-81-6 [chemicalbook.com]

- 7. guidechem.com [guidechem.com]

- 8. 23873-81-6 CAS MSDS (DIPHENYLGLYOXIME) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Diphenyl glyoxime, GR 99% | 23873-81-6 | Benzil dioxime [ottokemi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. people.bath.ac.uk [people.bath.ac.uk]

- 13. info.gfschemicals.com [info.gfschemicals.com]

- 14. 抗-二苯基乙二肟 97% | Sigma-Aldrich [sigmaaldrich.com]

Benzil Dioxime: A Historical and Technical Guide to its Application as an Analytical Reagent

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of benzil dioxime, tracing its origins from the foundational discovery of α-dioximes as selective analytical reagents to its specific applications in modern chemistry. We will explore the historical context, beginning with the seminal work of L. A. Chugaev, and delve into the synthesis, physicochemical properties, and the precise mechanism of chelation that makes benzil dioxime a powerful tool for the determination of metal ions, particularly nickel. This document is intended for researchers, analytical scientists, and professionals in drug development, offering field-proven insights into experimental protocols for both gravimetric and spectrophotometric analysis, while explaining the causality behind critical procedural steps. The guide emphasizes the self-validating nature of these protocols and is grounded in authoritative references to ensure scientific integrity.

The Dawn of Dioximes in Analytical Chemistry: The Pioneering Work of Chugaev

The story of benzil dioxime as a reagent is intrinsically linked to the broader discovery of the analytical utility of the vic-dioxime functional group. The foundational breakthrough came in 1905 from the Russian chemist Lev Aleksandrovich Chugaev, who discovered that dimethylglyoxime (DMG), the simplest α-dioxime, could precipitate nickel(II) ions from a solution with remarkable specificity, forming a vibrant red complex.[1][2] This discovery was a landmark in analytical chemistry, introducing a class of organic compounds capable of acting as highly selective precipitating agents for transition metals.[2][3] Chugaev's work with DMG, which he termed "Chugaev's reagent," laid the essential groundwork for the investigation of other dioximes, including the subject of this guide, benzil dioxime.[4] The unique nature of the reaction between nickel and dimethylglyoxime proved exceptionally useful for the determination of nickel, significantly improving the accuracy of metallurgical analysis.[3]

Benzil Dioxime: Synthesis and Physicochemical Characterization

Benzil dioxime, or diphenylglyoxime, emerged as a significant analogue of DMG.[5] Its synthesis and characterization revealed a reagent with distinct properties conferred by the presence of its two phenyl groups.

Synthesis Pathway

The preparation of benzil dioxime is typically a two-step process, starting from benzoin. This pathway ensures a high-purity final product suitable for sensitive analytical applications.

-

Step 1: Oxidation of Benzoin to Benzil: Benzoin is first oxidized to the diketone benzil (1,2-diphenylethane-1,2-dione).[6] This can be achieved using various oxidizing agents, such as nitric acid or a copper(II) sulfate-pyridine solution, which has the advantage of being readily regenerated by aeration.[7][8]

-

Step 2: Oximation of Benzil: The resulting benzil is then reacted with hydroxylamine, typically from hydroxylamine hydrochloride, to form benzil dioxime.[5][9] The reaction involves the condensation of hydroxylamine onto both ketone groups. The α-isomer (or anti-isomer) is the configuration of interest for analytical applications.[5]

Physicochemical Properties

Benzil dioxime is a stable, crystalline solid with well-defined properties critical to its function as a reagent.[10]

| Property | Value | Source |

| IUPAC Name | (1E,2E)-1,2-Diphenylethane-1,2-dione dioxime | [5][11] |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [5][12] |

| Molecular Weight | 240.26 g/mol | [5][12] |

| Appearance | White to light yellow crystalline powder | [10] |

| Melting Point | 238-244 °C (α-form) | [5] |

| Solubility | Practically insoluble in water; slightly soluble in alcohol; readily soluble in NaOH solutions. | [5] |

| CAS Number | 23873-81-6 | [5] |

The Mechanism of Chelation: A Self-Validating System

The efficacy of benzil dioxime as a reagent stems from its ability to form a highly stable chelate with nickel(II) ions. This reaction is not only selective but also quantitative under the right conditions, forming the basis of a self-validating analytical system.

When two molecules of α-benzil dioxime react with a single Ni(II) ion, each dioxime molecule loses a proton from one of its oxime groups. The central nickel atom is then coordinated by the four nitrogen atoms of the two benzil dioxime molecules, forming a very stable square-planar complex.[13] This structure is further stabilized by intramolecular hydrogen bonds between the oxime oxygen atoms. The chelation is a result of electron pair donation from the nitrogen atoms, not the oxygen atoms.[13]

Caption: Logical flow of the Ni(II) chelation reaction.

The resulting nickel(II) bis(benzil dioximate) complex is a bulky, brightly colored precipitate that is insoluble in water, making it ideal for separation and quantification.

Core Applications in Analytical Chemistry

Benzil dioxime is primarily employed for the quantitative determination of nickel, adaptable to both classical gravimetric methods and more sensitive spectrophotometric techniques.

Gravimetric Determination of Nickel

This method relies on the quantitative precipitation of the nickel-benzil dioxime complex from solution. It is a highly accurate and reliable technique when performed with careful control of experimental parameters.[14]

The reaction is conducted in a buffered solution, typically with ammonia or citrate, to maintain a pH between 5 and 9.[13][14] This pH range ensures the complete precipitation of the Ni(II) complex while preventing the formation of nickel hydroxides at higher pH or dissolution of the complex at lower pH.[13][15] To prevent interference from other metal ions like Fe(III) or Cr(III) that can precipitate as hydroxides in this pH range, a masking agent such as tartaric or citric acid is added. These agents form stable, soluble complexes with the interfering ions.[13]

Caption: Standard workflow for gravimetric nickel determination.

-

Sample Preparation: Accurately weigh the nickel-containing sample and dissolve it in a suitable acid (e.g., HCl). Dilute the solution with deionized water. This ensures all nickel is present as Ni(II) ions in solution.

-

Masking of Interferences: Add a solution of tartaric or citric acid.[13] Causality: This step is critical when analyzing complex matrices like steel. Tartrate chelates ions such as Fe³⁺ and Cr³⁺, preventing them from precipitating as hydroxides when the solution is made alkaline.

-

pH Adjustment: Heat the solution to approximately 60-80°C and slowly add dilute ammonium hydroxide until the solution is faintly alkaline.[15] Causality: Heating increases the particle size of the precipitate, making it denser and easier to filter. Slow, homogenous precipitation yields a more compact and purer product.[14]

-

Precipitation: Add a slight excess of an alcoholic solution of benzil dioxime with constant stirring.[15] Causality: An alcoholic solution is used because the reagent is poorly soluble in water.[13] A large excess must be avoided, as the reagent itself may crystallize out of the solution upon cooling, leading to a positive error.[15]

-

Digestion: Allow the beaker to stand on a steam bath for at least one hour to allow the precipitate to digest. Causality: Digestion promotes the growth of larger crystals and reduces surface impurities, a process known as Ostwald ripening.

-

Filtration and Washing: Filter the hot solution through a pre-weighed sintered glass crucible of medium porosity. Wash the precipitate several times with cold deionized water. Causality: Cold water is used for washing to minimize solubility losses of the nickel complex.

-

Drying: Dry the crucible in an oven at 110-120°C until a constant weight is achieved (i.e., successive weighings agree within ±0.4 mg).[15] Causality: Drying removes all moisture. Temperatures above 130°C should be avoided as they can cause the complex to decompose.[15]

-

Calculation: The weight of nickel is calculated from the weight of the dried precipitate using the appropriate gravimetric factor (Weight of Ni / Molecular Weight of Ni(C₁₄H₁₁N₂O₂)₂).

Spectrophotometric Determination of Nickel

For trace concentrations of nickel, spectrophotometry offers higher sensitivity. The method is based on the Beer-Lambert law, where the absorbance of the colored nickel complex is directly proportional to its concentration.

In an alkaline medium and in the presence of an oxidizing agent (like bromine water or potassium persulfate), dimethylglyoxime forms a soluble, red-colored complex with nickel where the nickel is in a higher oxidation state (+3 or +4). This complex exhibits strong absorbance at a specific wavelength, typically around 445 nm for the DMG complex. A similar principle applies to benzil dioxime, although the complex may be extracted into an organic solvent for measurement.[16][17]

-

Preparation of Standards: Prepare a series of standard nickel solutions of known concentrations from a stock solution.

-

Color Development: To each standard and the unknown sample, add the necessary reagents in order: a complexing/masking agent (citrate), the oxidizing agent, the benzil dioxime solution, and a buffer (ammonia) to control the pH.

-

Absorbance Measurement: After a set time for color development, measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank.

-

Calibration Curve: Plot a graph of absorbance versus the concentration of the nickel standards.

-

Determination of Unknown: Determine the concentration of nickel in the unknown sample by interpolating its absorbance on the calibration curve.

Conclusion

From its conceptual origins in Chugaev's discovery of dimethylglyoxime to its refinement as a reliable analytical tool, benzil dioxime holds an important place in the history of analytical chemistry. Its ability to form a stable, specific, and easily quantifiable complex with nickel exemplifies the power of organic reagents in inorganic analysis. The gravimetric and spectrophotometric methods detailed herein are robust, self-validating protocols that, when executed with an understanding of the underlying chemical principles, continue to provide accurate and reliable results for researchers and scientists across various disciplines.

References

-

Uzumasa, Y., & Washizuka, S. (n.d.). Ultraviolet Spectrophotometric Determination of Nickel With Α-Benzil Dioxime. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Sciencemadness Discussion Board. (2021). Benzil dioxime. Available at: [Link]

-

Truman State University Chemistry Department. (2014). The Gravimetric Determination of Nickel. Available at: [Link]

-

The Merck Index. (n.d.). Benzil Dioxime. Available at: [Link]

-

Journal of the Turkish Chemical Society, Section A: Chemistry. (n.d.). Synthesis and Characterization of New vic-Dioximes with Benzo-15-crown-5 Derivatives and Their Nickel(II), Copper. Available at: [Link]

-

SSERC. (n.d.). Gravimetric analysis of Nickel. Available at: [Link]

-

Gdansk University of Technology. (n.d.). The gravimetric determination of nickel. Available at: [Link]

-

LookChem. (n.d.). Cas 572-45-2, benzil (Z,Z)-dioxime. Available at: [Link]

-

International Journal of Innovative Science, Engineering & Technology. (n.d.). Spectrophotometric Determination Of Nickel(Ii) Using 5-(2-Bromo-5- Methoxybenzylidene)-Thiazolidine. Available at: [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Gravimetric Estimation of Nickel (Theory). Available at: [Link]

-

Organic Syntheses. (n.d.). Benzil. Available at: [Link]

-

eGyanKosh. (n.d.). EXPT. 2 SPECTROPHOTOMETRIC DETERMINATION OF NICKEL USING DIMETHYLGLYOXIME. Available at: [Link]

- Claassen, A., & Bastings, L. (1959). The gravimetric determination of nickel with dimethylglyoxime in the presence of copper. Fresenius' Zeitschrift für analytische Chemie.

-

ResearchGate. (n.d.). Optimized structure of benzil dioxime. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). Direct Spectrophotometric Determination of Nickel (II) with o-Chlorophenylazo-bis-acetoxime. Available at: [Link]

-

Satake, M. (n.d.). Spectrophotometric determination of nickel by adsorption of nickel dimethylglyoximate on naphthalene. CORE. Available at: [Link]

-

YouTube. (2020). Synthesis of benzil from benzoin. Available at: [Link]

-

The Merck Index Online. (n.d.). Benzil Dioxime. Available at: [Link]

-

PubChem. (n.d.). Benzil dioxime. Available at: [Link]

-

PubMed. (2018). Dioximes: Synthesis and biomedical applications. Available at: [Link]

- Google Patents. (n.d.). US2377749A - Preparation of benzil.

-

Wikipedia. (n.d.). Dimethylglyoxime. Available at: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Dioximes: Synthesis and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. info.gfschemicals.com [info.gfschemicals.com]

- 4. Dimethylglyoxime - Wikipedia [en.wikipedia.org]

- 5. Benzil Dioxime [drugfuture.com]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US2377749A - Preparation of benzil - Google Patents [patents.google.com]

- 9. lookchem.com [lookchem.com]

- 10. Benzil dioxime | C14H12N2O2 | CID 135405330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzil dioxime, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. merckindex.rsc.org [merckindex.rsc.org]

- 13. chemlab.truman.edu [chemlab.truman.edu]

- 14. Gravimetric Estimation of Nickel (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 15. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]

- 16. research.amanote.com [research.amanote.com]

- 17. files01.core.ac.uk [files01.core.ac.uk]

Introduction: A Century of Versatility in Coordination Chemistry

An In-depth Technical Guide to the Coordination Chemistry of Dioximes

For Researchers, Scientists, and Drug Development Professionals

Since their discovery by Tschugaeff in the early 20th century, dioximes, particularly vicinal (1,2-)dioximes, have held a significant place in coordination chemistry.[1] Initially celebrated for their remarkable specificity as analytical reagents for transition metals like nickel and palladium, the scope of their application has expanded dramatically.[1][2] These organic ligands are characterized by the presence of two oxime functionalities (-C=N-OH). The true elegance of their chemistry lies in their stereoisomeric possibilities and the profound impact of this isomerism on their ability to form stable metal complexes.

Vic-dioximes can exist in three stereoisomeric forms: anti-(E,E), syn-(Z,Z), and amphi-(E,Z).[3][4] The coordination behavior is overwhelmingly dominated by the anti isomer, where the two hydroxyl groups are positioned on opposite sides of the C-C bond. This specific arrangement is geometrically predisposed to act as a bidentate chelating agent, coordinating to a metal center through its two nitrogen atoms to form a stable five-membered ring.[3][4][5] It is this structural feature that underpins the vast and varied coordination chemistry of dioximes, from simple precipitation agents to sophisticated catalysts and bioinorganic models. This guide provides a comprehensive exploration of the synthesis, structure, reactivity, and application of metal-dioxime complexes.

Caption: Stereoisomeric forms of vic-dioximes.

Part 1: Synthesis of Dioxime Ligands

The utility of dioxime complexes begins with the synthesis of the ligands themselves. The choice of synthetic route is dictated by the desired substituents (R, R'), which in turn modulate the electronic and steric properties of the final metal complex.

General Synthetic Methodologies

A prevalent and versatile method for synthesizing vic-dioximes involves the reaction of dichloroglyoxime with primary amines or other nucleophiles. This method allows for the introduction of a wide variety of functional groups.[4][6] For example, new vic-dioxime ligands have been prepared through the condensation of dichloroglyoxime with compounds like p-aminobenzoic acid and p-aminotoluene.[3]

Another common approach is the reaction of an α-diketone with hydroxylamine. This classic method is straightforward for symmetrical dioximes where the two R groups are identical.

Experimental Protocol: Synthesis of bis(p-aminotoluene)glyoxime

This protocol details a representative synthesis of a vic-dioxime ligand via the dichloroglyoxime route, adapted from established procedures.[3]

Objective: To synthesize bis(di-p-aminotoluene)-glyoxime mono-p-aminotoluene trihydrate.

Materials:

-

Dichloroglyoxime (0.02 mol)

-

p-aminotoluene (0.04 mol)

-

Ethanol (10 mL)

-

Sodium Carbonate (Na₂CO₃) (0.02 mol)

-

Deionized Water (3 mL)

Procedure:

-

Dissolve dichloroglyoxime (0.31 g, 0.02 mol) and p-aminotoluene (0.48 g, 0.04 mol) in 10 mL of ethanol in a round-bottom flask.

-

Stir the resulting yellow solution for 15 minutes at room temperature.

-

Add sodium carbonate (0.21 g, 0.02 mol) to the reaction mixture and continue stirring for another 15 minutes.

-

Add 3 mL of water to the mixture.

-

Heat the reaction mixture to 50°C for approximately 40 minutes, or until the sodium carbonate has completely dissolved.

-

Cease heating and allow the mixture to stir for an additional 1.5 hours as it cools to room temperature.

-

Collect the resulting precipitate by vacuum filtration and wash with cold ethanol and water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified vic-dioxime.

-

Characterize the final product using techniques such as IR, NMR spectroscopy, and single-crystal X-ray diffraction to confirm its structure.[3]

Part 2: The Art of Coordination: Structure and Bonding

The coordination of dioximes to metal ions is a nuanced process governed by factors such as pH, the nature of the metal ion, and the steric and electronic properties of the ligand's substituents.

Coordination Modes and Complex Formation

As previously noted, the most common coordination mode is N,N-chelation involving the anti-(E,E) isomer.[3][4] Upon coordination, the dioxime ligand can exist in its neutral (H₂L), singly deprotonated (HL⁻), or doubly deprotonated (L²⁻) form.[3][5] The deprotonation of one or both oxime protons is a critical step in the formation of many stable complexes.

For square planar complexes, such as those with Ni(II), Pd(II), and Pt(II), two bidentate dioxime ligands coordinate to the metal center.[5] The resulting structure is often stabilized by strong intramolecular hydrogen bonds between the oxime and oximato groups of the two opposing ligands (O-H···O). This creates a pseudo-macrocyclic environment around the metal ion. In some cases, these bridging protons can be replaced by other moieties like BF₂⁺, encapsulating the metal center in a clathrochelate structure.[3][7]

Caption: N,N-Chelation in a typical M(II)(dioxime)₂ complex.

Structural and Spectroscopic Characterization

The geometry of metal-dioxime complexes is highly dependent on the metal ion. While Ni(II) and Pd(II) famously form red or yellow square planar precipitates, other transition metals like Co(II), Co(III), and Fe(II) typically form octahedral complexes.[2][5][8]

| Metal Ion | Typical Geometry | Electron Configuration (dⁿ) | Magnetic Properties | Reference |

| Ni(II) | Square Planar | d⁸ | Diamagnetic (Low-spin) | [2][9] |

| Pd(II) | Square Planar | d⁸ | Diamagnetic | [2][5] |

| Cu(II) | Distorted Octahedral/Square Planar | d⁹ | Paramagnetic | [8] |

| Co(II) | Octahedral | d⁷ | Paramagnetic (High-spin) | [8][10] |

| Co(III) | Octahedral | d⁶ | Diamagnetic (Low-spin) | [5][11] |

| Fe(II) | Octahedral | d⁶ | Paramagnetic (High-spin) | [5] |

Spectroscopic analysis is fundamental to confirming complex formation and elucidating structure.

-

Infrared (IR) Spectroscopy: Key diagnostic peaks include the C=N and N-O stretching frequencies. Upon coordination to a metal, the C=N stretch often shifts. A broad O-H stretching band in the free ligand's spectrum typically disappears or is significantly altered upon deprotonation and complexation.[8][12]

-

NMR Spectroscopy: ¹H NMR is particularly useful for confirming the structure of the ligand and its diamagnetic complexes (e.g., Ni(II), Co(III)). The signal for the acidic oxime protons (-OH) disappears upon deprotonation or upon deuterium exchange.[12]

-

UV-Visible Spectroscopy: These complexes often exhibit intense colors due to charge transfer transitions, either from the ligand to the metal (LMCT) or metal to ligand (MLCT), in addition to weaker d-d transitions.[8]

Magnetic Properties

Magnetic susceptibility measurements provide invaluable insight into the electronic structure of the metal center.[13][14] For instance, the diamagnetism of Ni(II) dimethylglyoximate confirms its square planar geometry and low-spin d⁸ electron configuration.[15] In contrast, cobalt(II) dioxime complexes are typically paramagnetic, consistent with a high-spin d⁷ configuration in an octahedral environment.[10][16] The effective magnetic moment (μ_eff) can be calculated from experimental data and compared to theoretical spin-only values to determine the number of unpaired electrons.[13]

Part 3: Reactivity and Catalytic Applications

The coordinated dioxime ligand is not merely a spectator; it influences the reactivity of the metal center and can participate directly in reactions. This has led to the development of dioxime complexes as powerful catalysts, most notably in the field of renewable energy.

Reactivity of the Coordinated Oxime Group

The oxime or oximato groups, once coordinated, can still exhibit reactivity. They can act as nucleophiles or be attacked by electrophiles, providing a pathway for further functionalization of the complex.[17] This reactivity is crucial for tuning the properties of the complex for specific applications.

Cobaloximes: Bioinorganic Models and H₂ Evolution Catalysts

Cobalt(III)-dioxime complexes, known as cobaloximes , have been extensively studied as structural and functional models for Vitamin B₁₂. They mimic the core coordination environment of the cobalamin cofactor.

More recently, a major focus has been on the use of cobalt and nickel diimine-dioxime complexes as molecular electrocatalysts for the hydrogen evolution reaction (HER).[18][19] These complexes offer a cost-effective and efficient alternative to platinum-based catalysts for producing hydrogen fuel from water.[18][20]

The catalytic cycle generally involves the reduction of the Co(II) or Co(III) precursor to a more electron-rich Co(I) state. This species can then react with a proton source (H⁺) to form a cobalt-hydride intermediate (Co(III)-H). Subsequent reaction of this hydride, either with another proton or another hydride species, liberates H₂ gas and regenerates the catalyst.[20] The tetradentate nature of diimine-dioxime ligands imparts greater stability against hydrolysis compared to traditional bis(dioxime) cobaloximes, making them more robust for practical applications.[21][22] The oxime bridge itself can act as a proton relay, facilitating the proton-coupled electron transfer steps that are key to efficient catalysis.[20][21][22]

Caption: Simplified catalytic cycle for H₂ evolution by a cobalt-dioxime complex.

Part 4: Diverse Applications

The unique properties of metal-dioxime complexes have cemented their role in various scientific and industrial fields.

-

Analytical Chemistry: The classic application is the gravimetric determination of Ni(II) using dimethylglyoxime, which forms a characteristic brilliant red precipitate.[2] The high specificity of this reaction allows for the accurate quantification of nickel even in complex matrices like steel. Similarly, dioximes are used for the detection and separation of palladium.[2][23]

-

Bioinorganic Chemistry and Drug Development: The structural similarity of cobaloximes to Vitamin B₁₂ has made them invaluable tools in bioinorganic modeling.[3] Furthermore, many dioxime ligands and their metal complexes exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties, making them attractive candidates for drug development.[1][3][24]

-

Supramolecular Chemistry: The ability of dioxime complexes to form encapsulated structures, or clathrochelates, is a key area of supramolecular chemistry.[3] These cage-like molecules can be designed to encapsulate specific metal ions, leading to materials with unique magnetic, electronic, and electrochemical properties.[7][25]

Conclusion and Future Outlook

The coordination chemistry of dioximes is a mature yet continually evolving field. From their foundational role in analytical chemistry to their current position at the forefront of catalysis research for renewable energy, these versatile ligands have consistently proven their value. The ability to systematically tune their steric and electronic properties through synthesis provides a powerful platform for designing metal complexes with tailored reactivity and function.

Future research will likely focus on enhancing the stability and efficiency of dioxime-based catalysts for industrial-scale hydrogen production, exploring new applications in materials science through the design of novel supramolecular assemblies, and further developing their potential as therapeutic agents in medicine. The rich and adaptable chemistry of dioximes ensures they will remain a subject of intense scientific inquiry for years to come.

References

-

Motaleb, M. A., & Selim, A. A. (2019). Dioximes: Synthesis and biomedical applications. Bioorganic Chemistry, 82, 145-155. [Link]

-

Bénimélia, J.-M., Chardon, C., et al. (2022). Synthesis and crystal structures of palladium complexes based on α-amino-oximes derived from (R)-limonene and their application in allylic alkylation of 1,3-dioxo compounds. Comptes Rendus. Chimie, 25(S2), 1-12. [Link]

-

Gulea, A., Poirier, D., et al. (2021). Novel vic-dioximes: synthesis, structure characterization, and antimicrobial activity evaluation. Turkish Journal of Chemistry, 45(2), 394-406. [Link]

- Atalay, T., & Subasi, E. (2013). The Synthesis and Characterization of Some Metal Complexes Derived From 1,3-Dioxalane Groups and Vic-Dioxime Ligands. International Journal of Scientific & Engineering Research, 4(6).

-

Hu, X., Brunschwig, B. S., & Peters, J. C. (2009). Cobalt and nickel diimine-dioxime complexes as molecular electrocatalysts for hydrogen evolution with low overvoltages. Proceedings of the National Academy of Sciences, 106(49), 20667-20672. [Link]

-

Al-Jibouri, M. N. A., & et al. (2018). Synthesis, Characterization and Antibacterial Activity of Some Transition Metal Complexes of a New Dioxime Ligand. AIP Conference Proceedings, 2036(1), 020054. [Link]

-

Stamou, C., Polyzou, C., Lada, Z., & Perlepes, S. P. (2020). Reactivity modes of the coordinated oxime or oximate groups. ResearchGate. [Link]

-

Motaleb, M. A. (2018). Dioximes: Synthesis and Biomedical Applications. ResearchGate. [Link]

-

Yoshida, T. (1978). An X-Ray Photoelectron Spectroscopic Study of Dioxime Metal Complexes. Bulletin of the Chemical Society of Japan, 51(11), 3257-3260. [Link]

-

Voter, R. C., & Banks, C. V. (1949). Water-Soluble 1,2-Dioximes as Analytical Reagents. Analytical Chemistry, 21(11), 1320–1323. [Link]

-

Andreiadis, E. S., Jacques, P.-A., et al. (2013). Hydrogen Evolution Catalyzed by Cobalt Diimine-Dioxime Complexes. Accounts of Chemical Research, 46(12), 3057-3066. [Link]

-

Ureche, D., Bulhac, I., & Bourosh, P. (2020). Synthesis of the dioxime complex 1. ResearchGate. [Link]

-

Gulea, A., Poirier, D., et al. (2021). Novel vic-dioximes: synthesis, structure characterization, and antimicrobial activity evaluation. TÜBİTAK Academic Journals. [Link]

-

Portilla, J., & et al. (2022). One-Pot Synthesis of Dioxime Oxalates. Molbank, 2022(4), M1473. [Link]

-

Voter, R. C., & Banks, C. V. (1949). Water-Soluble 1,2-Dioximes as Analytical Reagents. ACS Publications. [Link]

-

Andreiadis, E. S., Jacques, P.-A., et al. (2013). Hydrogen Evolution Catalyzed by Cobalt Diimine–Dioxime Complexes. Accounts of Chemical Research, 46(12), 3057-3066. [Link]

-

Bambenek, M. A., & Pflaum, R. T. (1962). The Reaction of Nickel with Dioximes. Journal of the American Chemical Society, 84(19), 3733-3736. [Link]

-

Gunanathan, C., & Milstein, D. (2011). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 111(3), 1735-1769. [Link]

-

Anonymous. (n.d.). Magnetic properties of cobalt(II) complex with vic-dioxime ligand bearing 1,8-diamino-3,6-dioxaoctane. Springer Professional. [Link]

-

Gupta, B. D., & Singh, V. (2013). Cobaloximes with mixed dioximes having C and S side chains: Synthesis, structure and reactivity. ResearchGate. [Link]

-

Voloshin, Y. Z., & Varzatskii, O. A. (2003). Structural Chemistry of Complexes with an Encapsulated Metal Ion. α-Dioximate, Oximehydrazonate, and Dihydrazonate Clathrochelates. Russian Chemical Bulletin, 52(1), 1-27. [Link]

-

Serin, S., & Köksal, M. (2004). Spectroscopic Characterization of Oxime Ligands and Their Complexes. ResearchGate. [Link]

-

Gulea, A., Poirier, D., et al. (2021). Novel vic-dioximes: synthesis, structure characterization, and antimicrobial activity evaluation. Institute of Microbiology and Biotechnology. [Link]

-

Gheorghiu, C., & Zahan, C. (1975). The synthesis and characterization of some Ni(II) complexes with asymetric a-dioximes. ResearchGate. [Link]

-

Andreiadis, E. S., Jacques, P.-A., et al. (2013). Hydrogen Evolution Catalyzed by Cobalt Diimine–Dioxime Complexes. ResearchGate. [Link]

-

Demir, I., & Pekacar, A. I. (2007). Synthesis and Characterization of Transition Metal Complexes of Oxime. ResearchGate. [Link]

-

Anonymous. (2020). Magnetic Properties of Complexes. SlideShare. [Link]

-

Magee, R. J., & Martin, R. L. (1971). Polarography of coordinated oximes. Australian Journal of Chemistry, 24(10), 2089-2097. [Link]

-

LibreTexts. (2021). Magnetic Properties of Coordination Compounds. Chemistry LibreTexts. [Link]

-

Rao, L., & et al. (2016). Complexation of Lanthanides with Glutaroimide-dioxime: Binding Strength and Coordination Modes. Inorganic Chemistry, 55(4), 1736-1743. [Link]

-

Phung, A. C. (2018). Spectroscopic Signatures, Structural Data, and Reactivity of Divalent Group 14 Complexes Bonded to Metal Fragments. eScholarship.org. [Link]

-

Anonymous. (n.d.). Electronic and magnetic properties of transition metal complexes. SlidePlayer. [Link]

-

Anonymous. (n.d.). Unit – 19 : Magnetic properties of complexes. L.S.College, Muzaffarpur. [Link]

-

Hu, X., Brunschwig, B. S., & Peters, J. C. (2009). Cobalt and nickel diimine-dioxime complexes as molecular electrocatalysts for hydrogen evolution with low overvoltages. ResearchGate. [Link]

-

Hauser, A. (2004). Spectroscopy and Chemical Bonding in Transition Metal Complexes. Université de Genève. [Link]

-

Lehn, J.-M. (n.d.). Supramolecular Chemistry. Nobel Prize Outreach. [Link]

-

Karlin, K. D., & Zuberbühler, A. D. (1998). Dioxygen-activating bio-inorganic model complexes. Current Opinion in Chemical Biology, 2(2), 255-263. [Link]

-

LibreTexts. (2021). Bioinorganic chemistry. Chemistry LibreTexts. [Link]

Sources

- 1. Dioximes: Synthesis and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. info.gfschemicals.com [info.gfschemicals.com]

- 3. Novel vic-dioximes: synthesis, structure characterization, and antimicrobial activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. researchgate.net [researchgate.net]

- 6. ibn.idsi.md [ibn.idsi.md]

- 7. researchgate.net [researchgate.net]

- 8. bingol.edu.tr [bingol.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. Magnetic properties of cobalt(II) complex with vic-dioxime ligand bearing 1,8-diamino-3,6-dioxaoctane | springerprofessional.de [springerprofessional.de]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. du.edu.eg [du.edu.eg]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. lscollege.ac.in [lscollege.ac.in]

- 17. researchgate.net [researchgate.net]

- 18. Cobalt and nickel diimine-dioxime complexes as molecular electrocatalysts for hydrogen evolution with low overvoltages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Hydrogen Evolution Catalyzed by Cobalt Diimine-Dioxime Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. sci-hub.se [sci-hub.se]

- 24. researchgate.net [researchgate.net]

- 25. bhu.ac.in [bhu.ac.in]

Spectroscopic Profiling of Ethanedione, diphenyl-, dioxime: An In-depth Technical Guide

Introduction

Ethanedione, diphenyl-, dioxime, commonly known as diphenylglyoxime or benzil dioxime, is a vic-dioxime that plays a crucial role as a chelating agent, particularly in gravimetric analysis for the detection and quantification of nickel. Its utility extends to coordination chemistry, where it serves as a ligand in the formation of various metal complexes. The precise structural elucidation and characterization of diphenylglyoxime are paramount for its effective application and for understanding its chemical behavior. This technical guide provides a comprehensive overview of the spectroscopic data of diphenylglyoxime, focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the interpretation of the spectral features, grounded in the molecular structure of the compound, and provide field-proven experimental protocols for data acquisition.

The molecular structure of diphenylglyoxime, with its two oxime functional groups and phenyl rings, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is essential for researchers, scientists, and professionals in drug development who may utilize this or similar molecular scaffolds.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For diphenylglyoxime, the key functional groups are the oxime hydroxyl (O-H), the carbon-nitrogen double bond (C=N), the nitrogen-oxygen single bond (N-O), and the aromatic carbon-carbon and carbon-hydrogen bonds of the phenyl rings.

Theoretical Framework and Causality of Vibrational Modes

The vibrational frequencies of the functional groups in diphenylglyoxime are influenced by several factors, including bond strength, the mass of the atoms involved, and hydrogen bonding. The oxime O-H groups can participate in intermolecular hydrogen bonding, which typically results in a broad absorption band in the IR spectrum. The C=N and N-O bonds of the oxime groups have characteristic stretching frequencies that are key identifiers. The phenyl rings will exhibit characteristic C-H stretching and bending vibrations, as well as C=C stretching vibrations within the aromatic ring.

Experimental Data and Interpretation

The FT-IR spectrum of solid diphenylglyoxime provides distinct peaks that confirm its molecular structure. A study by Bakkiyaraj et al. provides experimental FT-IR data for benzil dioxime[1][2].

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3290, 3276 | Strong | O-H Stretching (intermolecular H-bonding)[3] |

| ~3030 | Variable | Aromatic C-H Stretching |

| 1680 - 1620 | Medium to Weak | C=N Stretching[2] |

| 1600 - 1585 | Medium | Aromatic C=C Stretching |

| 1500 - 1400 | Medium | Aromatic C=C Stretching |

| 1176, 1164 | - | In-plane O-H Bending[2] |

| 945 | - | N-O Stretching |

| 900 - 700 | - | Out-of-plane O-H Bending[2] |

| 860 - 680 | Strong | Aromatic C-H Bending |

-

O-H Stretching: The strong, broad bands observed at 3290 and 3276 cm⁻¹ are characteristic of the O-H stretching vibrations of the oxime groups involved in intermolecular hydrogen bonding[3]. The broadening of the peak is a direct consequence of this hydrogen bonding.

-

Aromatic C-H Stretching: The absorptions around 3030 cm⁻¹ are typical for the C-H stretching vibrations of the phenyl rings.

-

C=N Stretching: The absorption in the 1680-1620 cm⁻¹ region is attributed to the C=N stretching of the oxime functional group[2].

-

Aromatic C=C Stretching: The bands in the 1600-1400 cm⁻¹ range are characteristic of the C=C stretching vibrations within the aromatic rings.

-

O-H Bending: The peaks at 1176 and 1164 cm⁻¹ are assigned to the in-plane bending of the O-H groups[2]. The out-of-plane O-H bending vibrations are expected in the 900-700 cm⁻¹ region[2].

-

N-O Stretching: The N-O stretching vibration is typically observed around 945 cm⁻¹.

-

Aromatic C-H Bending: The strong absorptions between 860 and 680 cm⁻¹ are due to the out-of-plane bending of the C-H bonds in the phenyl rings.

Experimental Protocol: Acquiring the FT-IR Spectrum

A high-quality FT-IR spectrum of diphenylglyoxime, a solid compound, can be obtained using the KBr pellet method. This technique minimizes scattering effects and produces a spectrum with good resolution.

Materials:

-

Diphenylglyoxime

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die

-

FT-IR spectrometer

Procedure:

-

Sample Preparation: Dry the diphenylglyoxime sample and the KBr powder in an oven at ~110°C for a few hours and cool in a desiccator to remove any residual moisture.

-

Grinding: In the agate mortar, grind a small amount of KBr (approx. 100-200 mg) to a fine powder. Add a small amount of diphenylglyoxime (approx. 1-2 mg) to the KBr and continue grinding until the mixture is homogeneous and has a fine, consistent texture. The transparency of the final pellet is dependent on the particle size.

-

Pellet Formation: Transfer the ground mixture to the die of the pellet press. Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the spectrum of the diphenylglyoxime-KBr pellet. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Process the acquired spectrum by performing a baseline correction and labeling the significant peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy

The ¹H NMR spectrum of diphenylglyoxime provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

Theoretical Framework:

-

Chemical Shift (δ): The position of a proton signal in the spectrum depends on its electronic environment. Protons attached to or near electronegative atoms or aromatic rings are deshielded and appear at a higher chemical shift (downfield).

-

Integration: The area under each proton signal is proportional to the number of protons giving rise to that signal.

-

Spin-Spin Splitting (Multiplicity): The splitting of a proton signal into multiple peaks is caused by the magnetic influence of neighboring, non-equivalent protons. The multiplicity is described by the n+1 rule, where n is the number of equivalent neighboring protons.

Experimental Data and Interpretation (in DMSO-d₆): A study by Bakkiyaraj et al. reports the ¹H NMR spectrum of benzil dioxime recorded in DMSO-d₆[1][2].

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 12.0 | Singlet | 2H | -OH (oxime) |

| ~7.2 - 7.6 | Multiplet | 10H | Aromatic protons (C₆H₅) |

-

Oxime Protons (-OH): The singlet observed in the downfield region (~11.5 - 12.0 ppm) is characteristic of the acidic protons of the oxime hydroxyl groups. The downfield shift is due to the electronegativity of the oxygen and nitrogen atoms and potential hydrogen bonding with the DMSO solvent. The signal is a singlet because there are no adjacent protons to couple with.

-

Aromatic Protons (C₆H₅): The multiplet in the aromatic region (~7.2 - 7.6 ppm) corresponds to the ten protons of the two phenyl rings. The complex splitting pattern arises from the coupling between the ortho, meta, and para protons on each ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Theoretical Framework:

-

Chemical Shift (δ): The chemical shift of a ¹³C signal depends on the hybridization of the carbon atom and its electronic environment. Carbons in electron-rich environments are shielded and appear upfield, while those in electron-poor environments are deshielded and appear downfield.

Experimental Data and Interpretation (in DMSO-d₆): The ¹³C NMR spectrum of benzil dioxime was also recorded in DMSO-d₆[1][2].

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C=N (oxime) |

| ~125 - 135 | Aromatic carbons (C₆H₅) |

-

Oxime Carbons (C=N): The signal in the downfield region (~150 - 155 ppm) is attributed to the two equivalent sp²-hybridized carbons of the C=N oxime groups. These carbons are deshielded due to their double bond character and proximity to the electronegative nitrogen atoms.

-

Aromatic Carbons (C₆H₅): The signals in the range of ~125 - 135 ppm correspond to the carbon atoms of the two phenyl rings. Due to the symmetry of the molecule, fewer than six signals may be observed for each phenyl ring, with some signals potentially overlapping.

Experimental Protocol: Acquiring NMR Spectra

High-resolution ¹H and ¹³C NMR spectra of diphenylglyoxime can be obtained using a standard NMR spectrometer. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for many organic compounds.

Materials:

-

Diphenylglyoxime

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of diphenylglyoxime for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient for the spectrometer's detector (typically around 4-5 cm).

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the ¹H or ¹³C nucleus.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set appropriate parameters, such as the number of scans (e.g., 8-16), relaxation delay, and acquisition time.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Visualization of Key Concepts

Molecular Structure of this compound

Caption: Workflow for spectroscopic analysis of diphenylglyoxime.

Conclusion

The combined application of Infrared and Nuclear Magnetic Resonance spectroscopy provides a robust and detailed characterization of this compound. The IR spectrum confirms the presence of the key functional groups, notably the hydrogen-bonded oxime O-H, C=N, and the aromatic rings. The ¹H and ¹³C NMR spectra further refine the structural assignment by providing detailed information on the chemical environment of each proton and carbon atom. The spectroscopic data presented in this guide, along with the detailed experimental protocols, offer a comprehensive resource for researchers and scientists working with diphenylglyoxime and related compounds, ensuring accurate identification and a deeper understanding of its molecular structure.

References

-

Bakkiyaraj, D., Periandy, S., & Xavier, S. (2015). Spectroscopic (FT-IR, FT-Raman, FT-NMR and UV-Vis) investigation on benzil dioxime using quantum computational methods. Journal of Molecular Structure, 1106, 364-376. [Link]

-

Bakkiyaraj, D., Periandy, S., & Xavier, S. (2015). Experimental FT-IR spectrum of the molecule benzil dioxime. [Image]. ResearchGate. [Link]

-

Bakkiyaraj, D., Periandy, S., & Xavier, S. (2015). Optimized structure of benzil dioxime. [Image]. ResearchGate. [Link]

Sources

"upstream and downstream products of diphenylglyoxime synthesis"

An In-depth Technical Guide to the Synthesis and Applications of Diphenylglyoxime

Introduction: The Versatility of a Classic Ligand

Diphenylglyoxime (C₁₄H₁₂N₂O₂), also known as α-benzil dioxime, is a yellow crystalline organic compound that holds a significant position in both synthetic and analytical chemistry.[1][2] Structurally, it belongs to the family of vic-dioximes, characterized by two oxime functional groups on adjacent carbon atoms, flanked by two phenyl groups.[1][3] This specific arrangement of nitrogen and oxygen atoms confers upon it a remarkable ability to act as a bidentate chelating ligand, forming stable and often intensely colored complexes with various transition metal ions.[1][3]

While its most renowned application is in the gravimetric and spectrophotometric analysis of metals like nickel and palladium, its utility extends into the realms of coordination chemistry, catalysis, and as a specialized reagent in organic synthesis.[1][3][4] This guide provides a comprehensive exploration of the chemical landscape surrounding diphenylglyoxime, detailing the synthetic pathway from its fundamental upstream precursors and elucidating its principal downstream applications for researchers and professionals in drug development and chemical sciences.

Part 1: Upstream Products and the Synthetic Pathway

The synthesis of diphenylglyoxime is a classic multi-step process in organic chemistry, commencing from the readily available aromatic aldehyde, benzaldehyde. The pathway involves a condensation reaction to form an α-hydroxyketone, followed by an oxidation to a diketone, and culminating in a reaction with hydroxylamine.

Overall Synthesis Workflow

Caption: The three-step synthetic route from benzaldehyde to diphenylglyoxime.

Step 1: Benzoin Condensation (Benzaldehyde to Benzoin)

The synthesis begins with the benzoin condensation, a coupling reaction between two molecules of an aromatic aldehyde.[5]

-

Causality and Mechanism: The core of this reaction is the concept of "umpolung" or polarity reversal.[5] An aldehyde's carbonyl carbon is typically electrophilic. A nucleophilic catalyst, such as a cyanide ion or a thiamine-derived N-heterocyclic carbene, attacks the carbonyl carbon.[6][7] Subsequent proton transfer and rearrangement create a resonance-stabilized carbanion, which is nucleophilic.[6][7] This nucleophile then attacks the electrophilic carbonyl carbon of a second benzaldehyde molecule. Finally, elimination of the catalyst yields benzoin, an α-hydroxyketone.[6] While cyanide is historically common, thiamine (Vitamin B1) is a safer and biochemically relevant catalyst.[7][8]

-

Experimental Protocol (Thiamine Catalysis):

-

Dissolve 1.5 g of thiamine hydrochloride in 5 mL of water in a 50 mL flask and cool in an ice bath.[8]

-

While cooling, slowly add 1.5 mL of 5M sodium hydroxide dropwise with swirling to generate the active thiazolium ylide catalyst.[7][8]

-

To the yellow catalyst solution, add 5.0 mL of pure benzaldehyde and swirl to mix.[8]

-

Seal the flask and allow the reaction to proceed at room temperature for at least 24 hours (or gently heat at reflux for 1-1.5 hours).[7][8]

-

Cool the reaction mixture in an ice bath to induce crystallization of the benzoin product.[7]

-

Collect the crude product by suction filtration and wash with cold water.[7]